molecular formula C9H3Cl2F4N3O B13946630 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine

2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine

Cat. No.: B13946630
M. Wt: 316.04 g/mol
InChI Key: IPSLSJQBIFSDHG-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is a heterocyclic compound with the molecular formula C9H3Cl2F4N3O This compound is characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups attached to a pyrido[4,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves multiple steps, typically starting with the preparation of the pyrido[4,3-D]pyrimidine coreCommon reagents used in these reactions include chlorine gas, fluorine gas, and trifluoroethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine gas), fluorinating agents (e.g., fluorine gas), and nucleophiles (e.g., trifluoroethanol). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[4,3-D]pyrimidine derivatives .

Scientific Research Applications

2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoroethoxy group.

Properties

Molecular Formula

C9H3Cl2F4N3O

Molecular Weight

316.04 g/mol

IUPAC Name

2,7-dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C9H3Cl2F4N3O/c10-6-4(12)5-3(1-16-6)7(18-8(11)17-5)19-2-9(13,14)15/h1H,2H2

InChI Key

IPSLSJQBIFSDHG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2OCC(F)(F)F)Cl

Origin of Product

United States

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